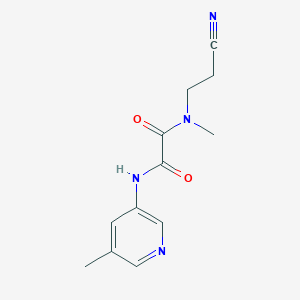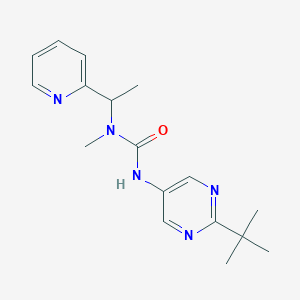![molecular formula C16H19F2N3OS B7051830 N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-2-(2,4-dimethylphenyl)sulfanylacetamide](/img/structure/B7051830.png)
N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-2-(2,4-dimethylphenyl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-2-(2,4-dimethylphenyl)sulfanylacetamide is a compound with diverse applications in scientific research. This molecule features a difluoromethyl group, imidazole ring, and a sulfanylacetamide moiety, making it unique in structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-2-(2,4-dimethylphenyl)sulfanylacetamide, the following steps are typically involved:
Starting Materials: : The synthesis begins with 1-(difluoromethyl)imidazole and 2-(2,4-dimethylphenyl)acetyl chloride.
Formation of Intermediate: : React 1-(difluoromethyl)imidazole with a suitable alkylating agent to introduce the 2-ethyl group.
Sulfanylation: : Combine the intermediate with thiourea to introduce the sulfanylacetamide moiety.
Reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure efficiency and safety. Catalysts and optimized temperatures are crucial for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several reactions:
Oxidation: : Can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction can modify the imidazole ring.
Substitution: : Nucleophilic substitutions on the difluoromethyl group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids are typically used.
Reduction: : Metal hydrides like lithium aluminum hydride.
Substitution: : Alkyl halides or other electrophiles.
Major Products
The major products from these reactions depend on the specific conditions but often include:
Sulfoxides: : From mild oxidation.
Sulfones: : From strong oxidation.
Alkylated imidazoles: : From substitution reactions.
Scientific Research Applications
N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-2-(2,4-dimethylphenyl)sulfanylacetamide has a broad range of applications:
Chemistry: : Used as a building block in synthesizing complex organic molecules.
Biology: : Acts as a ligand in binding studies.
Medicine: : Investigated for its potential pharmacological effects, including anti-inflammatory and antimicrobial properties.
Industry: : Used in the development of novel materials and coatings.
Mechanism of Action
The compound exerts its effects through the following mechanism:
Molecular Targets: : Interacts with enzymes or receptors, influencing their activity.
Pathways: : Modulates specific biochemical pathways, such as those involved in inflammation or microbial inhibition.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-2-(2,4-dimethylphenyl)sulfanylacetamide stands out due to its difluoromethyl group, which enhances its stability and binding affinity.
List of Similar Compounds
N-[2-[1-(fluoromethyl)imidazol-2-yl]ethyl]-2-(2,4-dimethylphenyl)sulfanylacetamide
N-[2-[1-(methyl)imidazol-2-yl]ethyl]-2-(2,4-dimethylphenyl)sulfanylacetamide
This comparison highlights its distinctive features and potential advantages.
So, there you have it! A detailed breakdown of this compound. How does this match up to your expectations?
Properties
IUPAC Name |
N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-2-(2,4-dimethylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3OS/c1-11-3-4-13(12(2)9-11)23-10-15(22)20-6-5-14-19-7-8-21(14)16(17)18/h3-4,7-9,16H,5-6,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFIVZNBMFMHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(=O)NCCC2=NC=CN2C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(6-methoxypyridin-2-yl)acetamide](/img/structure/B7051747.png)


![N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7051762.png)
![5-cyclopropyl-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7051772.png)
![2-(3-methylphenyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B7051778.png)
![2-(6-methoxypyridin-2-yl)-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7051781.png)
![N-[3-[(4-bromobenzoyl)amino]propyl]-N'-[3-(5-methyltetrazol-1-yl)phenyl]oxamide](/img/structure/B7051789.png)
![2-tert-butyl-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7051806.png)
![1-cyclohexyl-2,5-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]pyrrole-3-carboxamide](/img/structure/B7051827.png)
![3-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7051834.png)
![N-(furan-2-ylmethyl)-1-(2-imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7051835.png)

![tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate](/img/structure/B7051849.png)
